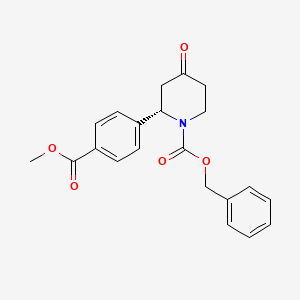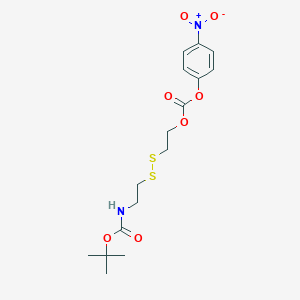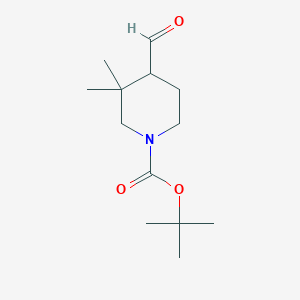![molecular formula C7H11F5O3 B6292192 2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol; 98% CAS No. 1262415-61-1](/img/structure/B6292192.png)
2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol (also known as 2-PFPE) is a fluorinated alcohol with a wide range of applications in chemical synthesis and research. This compound has been used in a variety of fields, including chemical synthesis, biochemistry, and pharmaceutical research. Its unique properties make it an attractive molecule for laboratory use, as it is highly soluble in water and has a low melting point. Additionally, 2-PFPE has a relatively low toxicity, making it a safe and effective reagent for laboratory use.
Mécanisme D'action
2-PFPE is a highly polar molecule, which makes it an effective solvent for many organic compounds. Its high polarity also makes it a good stabilizing agent for biomolecules, as it can bind to and stabilize the hydrophobic regions of proteins and other biomolecules. Additionally, its low toxicity makes it a safe reagent for laboratory use.
Biochemical and Physiological Effects
2-PFPE has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been shown to possess anti-inflammatory and anti-oxidant properties, and to have a protective effect against DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-PFPE has a number of advantages and limitations for laboratory experiments. Its low toxicity and high solubility in water make it a safe and effective reagent for laboratory use. Additionally, its low melting point makes it easy to handle and store. However, its high polarity can make it difficult to use in some reactions, and it can also interfere with the activity of enzymes and other biomolecules.
Orientations Futures
There are a number of potential future directions for the use of 2-PFPE in scientific research. These include the development of more efficient synthesis methods, the exploration of its potential uses in drug delivery and drug formulation, and the investigation of its potential therapeutic applications. Additionally, further research into its biochemical and physiological effects could lead to the development of new drugs and treatments.
Méthodes De Synthèse
2-PFPE can be synthesized from 2,2,3,3,3-pentafluoropropanol (PFP) by a two-step process. In the first step, PFP is reacted with sodium hydroxide to form the sodium salt of 2-PFPE. This reaction is followed by an acid-catalyzed dehydration reaction to produce 2-PFPE. The overall reaction is illustrated below:
PFP + NaOH → Na+[2-(2,2,3,3,3-pentafluoropropoxy)ethoxy]ethanol
Na+[2-(2,2,3,3,3-pentafluoropropoxy)ethoxy]ethanol + H2SO4 → 2-[2-(2,2,3,3,3-pentafluoropropoxy)ethoxy]ethanol
Applications De Recherche Scientifique
2-PFPE has been used in a variety of scientific research applications, including chemical synthesis, biochemistry, and pharmaceutical research. In chemical synthesis, it has been used as a solvent for various reactions, such as Diels-Alder reactions and Wittig reactions. In biochemistry, it has been used as a reagent for the synthesis of peptides, proteins, and other biomolecules. In pharmaceutical research, it has been used as a solvent for drug solubilization and as a stabilizer for drug formulations.
Propriétés
IUPAC Name |
2-[2-(2,2,3,3,3-pentafluoropropoxy)ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F5O3/c8-6(9,7(10,11)12)5-15-4-3-14-2-1-13/h13H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWOMBAHUZLMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(C(F)(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![8-Phenylimidazo[1,2-a]pyrazine; 95%](/img/structure/B6292180.png)



